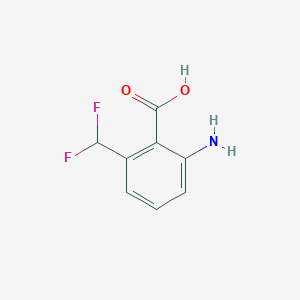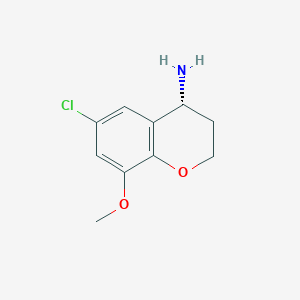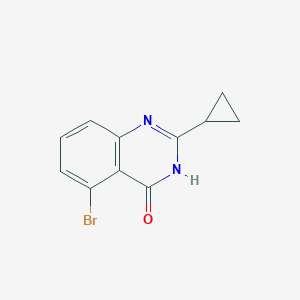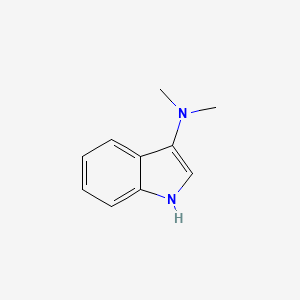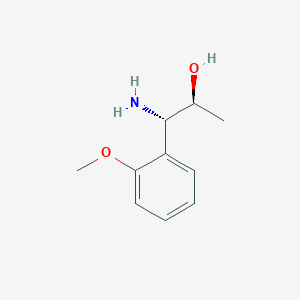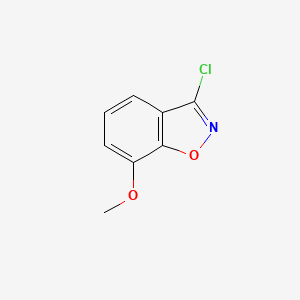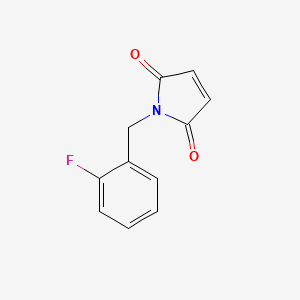
1-(2-Fluorobenzyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorobenzyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of the pyrrole ring. The fluorine atom in the benzyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorobenzyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-fluorobenzyl bromide with pyrrole-2,5-dione in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds through nucleophilic substitution, where the bromide ion is replaced by the nitrogen atom of the pyrrole ring, forming the desired product .
Industrial Production Methods: For industrial-scale production, the synthesis method is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of high-purity reagents is essential. The product is typically purified by recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Fluorobenzyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the carbonyl groups.
Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
1-(2-Fluorobenzyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry: The compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorobenzyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The fluorobenzyl group enhances the compound’s ability to bind to target proteins or enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effects. Detailed studies on its binding interactions and pathway modulation are essential to understand its full mechanism of action .
Comparaison Avec Des Composés Similaires
Fluorobenzene: A simpler compound with a fluorine atom attached to a benzene ring. It lacks the pyrrole ring, making it less complex.
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine: A compound with a similar fluorobenzyl group but a different heterocyclic ring structure.
Uniqueness: 1-(2-Fluorobenzyl)-1H-pyrrole-2,5-dione is unique due to the presence of both the fluorobenzyl group and the pyrrole ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C11H8FNO2 |
|---|---|
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
1-[(2-fluorophenyl)methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C11H8FNO2/c12-9-4-2-1-3-8(9)7-13-10(14)5-6-11(13)15/h1-6H,7H2 |
Clé InChI |
KHMOOXJZIDFNPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C(=O)C=CC2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


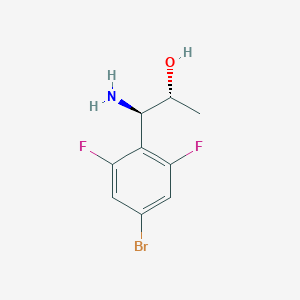
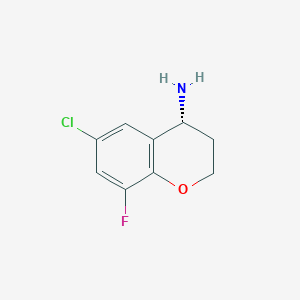
![Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B15233746.png)
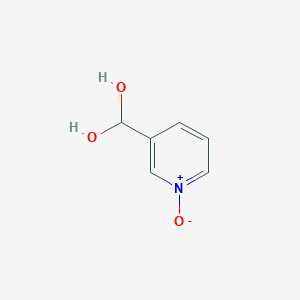


![2-Benzyl8-(tert-butyl)1-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B15233790.png)
